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Compound of Interest

Compound Name: N-Methyl-4-phenoxybenzylamine

Cat. No.: B064334 Get Quote

Introduction and IUPAC Nomenclature
N-Methyl-4-phenoxybenzylamine is a secondary amine featuring a benzylamine core

structure. A methyl group is substituted on the nitrogen atom, and a phenoxy group is attached

at the para (4-position) of the benzyl ring. This compound serves as a valuable intermediate in

organic synthesis and a scaffold for medicinal chemistry research.

The definitive International Union of Pure and Applied Chemistry (IUPAC) name for this

compound is N-methyl-1-(4-phenoxyphenyl)methanamine[1].

Physicochemical Properties
The key computed physicochemical properties of N-methyl-1-(4-phenoxyphenyl)methanamine

are summarized below. These properties are essential for designing experimental conditions,

predicting solubility, and understanding its pharmacokinetic profile.
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Property Value Source

IUPAC Name
N-methyl-1-(4-

phenoxyphenyl)methanamine
[1]

Molecular Formula C₁₄H₁₅NO [1]

Molecular Weight 213.27 g/mol [1]

CAS Number 169943-40-2 [1]

XLogP3 2.8 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 3 [1]

Exact Mass 213.115364102 Da [1]

Topological Polar Surface Area 21.3 Å² [1]

Synthesis and Experimental Protocols
N-methyl-1-(4-phenoxyphenyl)methanamine can be synthesized through several established

organic chemistry methodologies. The two most common and effective routes are the direct N-

alkylation of a precursor amine and the reductive amination of a precursor aldehyde.

Synthesis Route 1: Reductive Amination of 4-
Phenoxybenzaldehyde
This approach involves the reaction of 4-phenoxybenzaldehyde with methylamine to form an

intermediate imine, which is subsequently reduced in situ to the target secondary amine. This

method is highly versatile and generally provides good yields[2][3].
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Starting Materials

Reagents & Conditions

4-Phenoxybenzaldehyde

Imine Intermediate
(In situ formation)

Condensation

Methylamine (CH₃NH₂)

Reducing Agent
(e.g., NaBH(OAc)₃, NaBH₃CN)

Solvent
(e.g., DCE, THF, MeOH)

N-methyl-1-(4-phenoxyphenyl)methanamine
(Final Product)

Reduction
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Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

Reaction Setup: To a solution of 4-phenoxybenzaldehyde (1.0 eq) in a suitable solvent such

as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add methylamine (1.0-1.2 eq; often

as a solution in a solvent like THF or ethanol).

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation

of the corresponding imine. The reaction may be gently heated if required and can be

monitored by TLC or GC-MS.
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Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃,

1.2-1.5 eq) portion-wise to the reaction mixture[3]. Other reducing agents like sodium

cyanoborohydride (NaBH₃CN) can also be used[2].

Reaction: Continue stirring the reaction at room temperature for 12-24 hours, or until the

reaction is complete as indicated by analytical monitoring.

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of

sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or

dichloromethane).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can

be purified by flash column chromatography on silica gel to yield the pure N-methyl-1-(4-

phenoxyphenyl)methanamine.

Synthesis Route 2: N-Alkylation of 4-
Phenoxybenzylamine
This method involves the direct methylation of the primary amine, 4-phenoxybenzylamine,

using a methylating agent. This is a straightforward SN2 reaction, though care must be taken to

control the stoichiometry to minimize over-alkylation to the tertiary amine[4].

Experimental Protocol: General Procedure for N-Alkylation

Reaction Setup: Dissolve 4-phenoxybenzylamine (1.0 eq) in a polar aprotic solvent like

dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium

hydride (NaH, 1.1 eq, use with caution) to the mixture to deprotonate the amine.

Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.0-1.1 eq) or dimethyl

sulfate, dropwise to the stirred suspension at room temperature.

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60

°C) for 6-18 hours. Monitor the reaction's progress by TLC.
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Work-up: Upon completion, filter off the base. Dilute the filtrate with water and extract the

product with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous

sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to

isolate N-methyl-1-(4-phenoxyphenyl)methanamine.

Potential Biological Activity and Signaling Pathways
While specific biological data for N-methyl-1-(4-phenoxyphenyl)methanamine is not extensively

published, the activity of structurally related compounds provides valuable insights for drug

development professionals.

Monoamine Oxidase (MAO) Inhibition: Structurally similar compounds, such as 4-(O-

benzylphenoxy)-N-methylalkylamines, are known inhibitors of monoamine oxidase (MAO),

particularly MAO-A[5]. MAO enzymes are responsible for the degradation of key

neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO increases

the synaptic availability of these neurotransmitters, a mechanism central to the action of

many antidepressant and anxiolytic drugs.

Adrenergic Receptor Modulation: The related compound Phenoxybenzamine is a non-

selective, irreversible antagonist of alpha-adrenergic receptors, used to treat hypertension[6].

This suggests that the phenoxybenzylamine scaffold may interact with adrenergic signaling

pathways.

These precedents suggest that N-methyl-1-(4-phenoxyphenyl)methanamine warrants

investigation as a potential modulator of central nervous system targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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